2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
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Overview
Description
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in drug discovery and development processes . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents to facilitate the formation of the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors .
Chemical Reactions Analysis
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can be compared with other pyrimidine derivatives such as:
Buspirone Hydrochloride: Known for its anxiolytic properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied for its acetylcholinesterase inhibitory activity.
8-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: Used as a reference standard in pharmaceutical testing. The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits.
Properties
Molecular Formula |
C15H20ClN7 |
---|---|
Molecular Weight |
333.82 g/mol |
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C15H20ClN7/c1-11-8-13(21(2)3)20-15(19-11)23-6-4-22(5-7-23)14-17-9-12(16)10-18-14/h8-10H,4-7H2,1-3H3 |
InChI Key |
WMISEXRTPZEKDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)N(C)C |
Origin of Product |
United States |
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